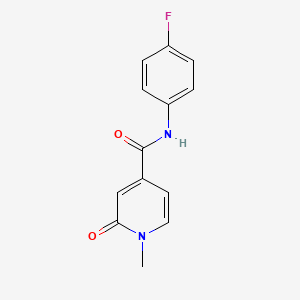
4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-methylpyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-methylpyridin-2-one, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. Diclofenac is commonly used to treat arthritis, menstrual cramps, and other types of pain. In
Mécanisme D'action
4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-methylpyridin-2-one works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for pain and swelling. By inhibiting the activity of COX enzymes, this compound reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and swelling. This compound has also been shown to have antioxidant properties and has been shown to reduce oxidative stress in various tissues. In addition, this compound has been shown to have a number of cardiovascular effects, including the reduction of blood pressure and the prevention of platelet aggregation.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-methylpyridin-2-one has a number of advantages for lab experiments. It is readily available and relatively inexpensive. It is also easy to administer and has a well-established safety profile. However, there are also some limitations to using this compound in lab experiments. For example, this compound may have off-target effects, which could complicate the interpretation of results. In addition, this compound may have different effects in different experimental models, which could make it difficult to compare results across studies.
Orientations Futures
There are a number of future directions for research on 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-methylpyridin-2-one. One area of research is to better understand the mechanisms of action of this compound. This could involve studying the effects of this compound on different cell types and in different experimental models. Another area of research is to explore the potential therapeutic applications of this compound beyond its current use as an anti-inflammatory and analgesic drug. This could involve studying the effects of this compound on other disease processes, such as cancer or neurodegenerative diseases. Finally, there is a need for further research on the safety and efficacy of this compound, particularly in vulnerable populations such as pregnant women and children.
Méthodes De Synthèse
4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-methylpyridin-2-one can be synthesized through a multistep process starting from 2,6-dichloroaniline. The first step involves the conversion of 2,6-dichloroaniline to 2,6-dichlorobenzonitrile. The second step involves the reaction of 2,6-dichlorobenzonitrile with ethyl 2-(chloromethyl)acetoacetate to form ethyl 2-(2,6-dichlorophenyl)acetoacetate. The third step involves the reaction of ethyl 2-(2,6-dichlorophenyl)acetoacetate with hydrazine hydrate to form 2-(2,6-dichlorophenyl)hydrazinecarboxylic acid. The final step involves the reaction of 2-(2,6-dichlorophenyl)hydrazinecarboxylic acid with 2-chloro-4-methylpyridine to form this compound.
Applications De Recherche Scientifique
4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-methylpyridin-2-one has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX), an enzyme involved in the production of prostaglandins, which are responsible for pain and inflammation. This compound is also known to have antioxidant properties and has been shown to reduce oxidative stress in various tissues.
Propriétés
IUPAC Name |
4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-17-8-6-13(10-15(17)19)16(20)18-9-7-12-4-2-3-5-14(12)11-18/h2-6,8,10H,7,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFZITXMSFYBRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)C(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 3-[(2,3-dimethyloxolan-3-yl)amino]propanoate](/img/structure/B6628688.png)
![Methyl 4-[(2,3-dimethyloxolan-3-yl)amino]butanoate](/img/structure/B6628691.png)
![1-[(5-Bromo-3-chloropyridin-2-yl)amino]propan-2-ol](/img/structure/B6628693.png)


![N-[(1-methylbenzimidazol-2-yl)methyl]thiolan-3-amine](/img/structure/B6628714.png)

![1-[2-(1-Methylpiperidin-2-yl)ethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B6628726.png)
![5-chloro-N-[2-(cyclopropylamino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B6628732.png)


![N-[1-(4-fluorophenyl)ethyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B6628760.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B6628770.png)

